molecular formula C9H18ClNO B2678768 8-Azaspiro[4.5]decan-3-ol;hydrochloride CAS No. 2567498-31-9

8-Azaspiro[4.5]decan-3-ol;hydrochloride

Cat. No.: B2678768
CAS No.: 2567498-31-9
M. Wt: 191.7
InChI Key: HRCFALVRICPYGQ-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decan-3-ol;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
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Properties

IUPAC Name

8-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCFALVRICPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Spirocyclic Chemistry and Heterocyclic Synthesis

Spirocyclic compounds are characterized by a unique structural motif where two rings are connected through a single, shared carbon atom, known as the spiro atom. This arrangement imparts a rigid, three-dimensional geometry that is distinct from the planar structures often seen in aromatic compounds. When one or more carbon atoms in these rings are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur, the resulting molecule is termed a heterocyclic spiro compound.

8-Azaspiro[4.5]decan-3-ol is a member of the azaspirocycle family, specifically containing a nitrogen atom (hence 'aza') within its bicyclic system. The nomenclature '[4.5]' indicates that the spiro carbon is shared between a five-membered ring (cyclopentane skeleton) and a six-membered ring (piperidine skeleton). The '-3-ol' suffix signifies a hydroxyl group attached to the third carbon of the decane (B31447) framework, and '8-aza' specifies the position of the nitrogen atom in the piperidine (B6355638) ring.

The synthesis of such heterocyclic systems is a significant focus of organic chemistry. The rigid conformation of spirocyclic scaffolds can precisely orient functional groups in space, which is highly advantageous for designing molecules that can interact with specific biological targets like enzymes and receptors with high efficacy and selectivity. tandfonline.com This controlled spatial arrangement is a key reason for the increasing use of spirocycles in drug discovery. nih.gov The introduction of spirocyclic motifs into drug candidates has been shown to improve critical physicochemical properties, including solubility and metabolic stability, while reducing lipophilicity. tandfonline.combldpharm.com

Historical Overview of Azaspiro 4.5 Decane Scaffold Development

While spirocyclic compounds have been known for over a century, their utilization in medicinal chemistry has seen a significant surge in recent decades. tandfonline.com The development of the azaspiro[4.5]decane scaffold has been driven by the pursuit of novel chemical entities with improved pharmacological profiles. Early synthetic efforts were often complex, but the growing importance of these scaffolds has spurred the development of more efficient and versatile synthetic methodologies.

Chemists have devised various strategies to construct the azaspiro[4.5]decane core. These methods often involve multi-step sequences, starting from commercially available materials. For instance, convenient syntheses have been developed for related structures like 8-oxa-2-azaspiro[4.5]decane. researchgate.net Domino reactions, where multiple bond-forming events occur in a single pot, have emerged as a powerful tool for efficiently assembling complex spirocyclic frameworks, such as the one-step synthesis of diazaspiro[4.5]decane scaffolds. rsc.org The development of asymmetric synthesis methods has also been a critical advancement, allowing for the enantioselective production of spirocycles, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities. researchgate.netchemrxiv.org The increasing accessibility of diverse synthetic methods and building blocks continues to make azaspirocycles more available to medicinal chemists for exploration. nih.gov

Significance of the 8 Azaspiro 4.5 Decan 3 Ol Moiety in Chemical Science

Retrosynthetic Analysis of the 8-Azaspiro[4.5]decan-3-ol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com Applying this logic to the 8-Azaspiro[4.5]decan-3-ol core reveals several strategic bond disconnections that pave the way for logical synthetic routes.

Two primary retrosynthetic paradigms can be envisioned: those based on intramolecular cyclization and those relying on intermolecular reactions.

Intramolecular Approach: A common strategy involves disconnecting one of the bonds forming the piperidine or pyrrolidine ring, leading to a more flexible, acyclic precursor. A logical disconnection of the C-N bond within the pyrrolidine ring and a strategic C-C bond cleavage in the piperidine precursor would simplify the target to a substituted cyclohexane derivative. This linear precursor would be designed to undergo a subsequent intramolecular cyclization to form the spirocyclic core.

Intermolecular Approach: Alternatively, disconnecting the framework at the central spiro-carbon atom suggests an intermolecular strategy. This approach would involve the reaction of two separate fragments, one constituting the piperidine ring and the other providing the atoms for the pyrrolidine ring. A powerful realization of this strategy is the [3+2] cycloaddition reaction, where an azomethine ylide (derived from a piperidine precursor) reacts with a two-carbon dipolarophile to construct the five-membered pyrrolidine ring in a convergent manner. researchgate.netresearchgate.net

These distinct retrosynthetic pathways guide the design of specific synthetic strategies, which are elaborated upon in the following sections.

Established and Evolving Synthetic Routes to the 8-Azaspiro[4.5]decan-3-ol Core

The construction of the sterically demanding quaternary spirocenter is the principal challenge in synthesizing the 8-azaspiro[4.5]decane skeleton. Both intermolecular and intramolecular cyclization strategies have been effectively employed to address this challenge.

Intermolecular Cyclization Strategies

Intermolecular strategies build the spirocyclic framework by joining two or more simpler molecules. Among these, multicomponent 1,3-dipolar cycloaddition reactions are particularly effective for the stereoselective synthesis of spirocyclic pyrrolidines. researchgate.netnih.govrsc.org This approach typically involves the in situ generation of an azomethine ylide from a cyclic ketone (such as a 4-piperidone derivative) and an amino acid. This reactive dipole then undergoes a cycloaddition with a suitable dipolarophile to furnish the spiro-pyrrolidine ring system.

The versatility of this method allows for the assembly of complex spiroheterocycles in a single step from simple starting materials. For instance, a three-component reaction between isatin, a secondary amino acid (like L-proline), and a dipolarophile can yield spirocyclic pyrrolidine derivatives with a high degree of stereocontrol, often catalyzed by novel heterogeneous catalysts. nih.govrsc.org While not directly demonstrated for 8-Azaspiro[4.5]decan-3-ol, this methodology provides a robust template for its potential synthesis by selecting appropriate piperidine-based precursors and dipolarophiles.

Intramolecular Cyclization Approaches

Intramolecular cyclization, where a single molecular chain is folded and joined to create the spiro-linkage, is a powerful and widely used strategy. A variety of reaction types can be employed to achieve this transformation.

One prominent method is the Prins cyclization . Tandem Prins spirocyclization reactions have been developed for the synthesis of related spirocyclic systems like 1,8-dioxaspiro[4.5]decanes. researchgate.net A related approach, the TiCl₄-promoted tandem intramolecular Prins cyclization/Schmidt reaction, has proven effective for constructing the azaspiro mdpi.commdpi.comnonane core, highlighting the potential of this strategy for building azaspirocycles. nih.gov This would involve a carefully designed precursor containing, for example, a homoallylic amine and a carbonyl group on a cyclohexane ring, which upon acid catalysis would cyclize to the desired spiro-framework.

Radical cyclizations offer another pathway. For example, Na₂S₂O₈-promoted radical cyclization has been successfully applied to the synthesis of azaspiro[4.5]decatrienedione derivatives, demonstrating the feasibility of forming the spiro-carbon center via radical intermediates. acs.org Furthermore, transition metal-catalyzed cyclizations , often employing palladium or gold catalysts, represent an evolving frontier for the construction of complex spirocycles from functionalized precursors like enynamides. researchgate.net

Stereoselective Synthesis of Enantiopure 8-Azaspiro[4.5]decan-3-ol and Derivatives

Achieving control over the three-dimensional arrangement of atoms is critical, as the biological activity of chiral molecules often resides in a single enantiomer. The 8-Azaspiro[4.5]decan-3-ol structure contains at least one stereocenter at the C-3 position, and the C-5 spiroatom can also be chiral depending on substitution. Advanced asymmetric synthesis methods are therefore essential.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary group directs the stereochemical course of a key bond-forming reaction and is subsequently removed. Common auxiliaries, such as Evans oxazolidinones or camphorsultam, can be used in reactions like stereoselective alkylations or aldol additions to set the stereochemistry of a precursor molecule. wikipedia.org

In a hypothetical synthesis of enantiopure 8-Azaspiro[4.5]decan-3-ol, a chiral auxiliary could be attached to a prochiral cyclohexane precursor. This would allow for the diastereoselective introduction of the side chain destined to form the pyrrolidine ring. After the key stereocenter(s) are set, the auxiliary would be cleaved, and the precursor would be carried forward to the final intramolecular cyclization step to yield the enantiomerically enriched spirocycle.

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically pure product, is a highly efficient and elegant approach. mdpi.comnih.gov Both organocatalysis and transition-metal catalysis have been successfully applied to the enantioselective synthesis of spirocycles.

A significant breakthrough is the use of N-heterocyclic carbene (NHC) organocatalysis. A recently developed NHC-catalyzed [5+1] annulation between α,β-γ,δ-unsaturated aldehydes and 3-aminomaleimides provides highly efficient access to the azaspiro[4.5]decane scaffold. researchgate.net This transformation proceeds under mild conditions and delivers the spirocyclic products in good yields with excellent enantioselectivities. researchgate.net

EntryUnsaturated Aldehyde (Substrate 1)3-Aminomaleimide (Substrate 2)Yield (%)Enantiomeric Excess (ee %)
1Cinnamaldehyde derivativeN-Phenyl-3-aminomaleimide85>99
2Furyl-acrolein derivativeN-Phenyl-3-aminomaleimide7899
3Thienyl-acrolein derivativeN-Phenyl-3-aminomaleimide81>99
4Cinnamaldehyde derivativeN-(4-Chlorophenyl)-3-aminomaleimide75>99

This table presents selected data from a study on NHC-catalyzed enantioselective construction of azaspiro[4.5]decanes, demonstrating the high yields and enantioselectivities achieved. researchgate.net

In addition to organocatalysis, chiral transition metal complexes, utilizing metals such as iridium, are capable of catalyzing formal reductive cycloadditions to enable asymmetric spirocyclization. researchgate.net Biocatalysis, using engineered enzymes, is also emerging as a powerful tool, with demonstrated success in the stereodivergent synthesis of other classes of azaspirocycles, suggesting future potential for this target class. chemrxiv.org

Chemoenzymatic Approaches for Stereocontrol (e.g., Biocatalytic Transaminases)

The precise control of stereochemistry is a critical challenge in the synthesis of pharmacologically active molecules. Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the high selectivity of biological catalysts, offer a powerful solution. mdpi.com Biocatalytic transaminases (TAs or ATAs), in particular, have emerged as highly effective tools for the asymmetric synthesis of chiral amines from prochiral ketones, providing an environmentally benign alternative to traditional metal catalysts. researchgate.netrsc.org

Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This process can generate optically pure chiral amines with excellent enantioselectivity. researchgate.net In the context of synthesizing 8-Azaspiro[4.5]decan-3-ol analogues, a transaminase can be employed to stereoselectively aminate a corresponding spirocyclic ketone precursor. This enzymatic step establishes the crucial stereocenter of the chiral amine. nih.gov

Research has shown that screening a panel of transaminases is an effective strategy to identify an enzyme with the desired activity and selectivity for a specific substrate. nih.gov For instance, in the synthesis of related spirocyclic amines, enzymes like ATA-013 and ATA-036 have demonstrated high conversion rates and excellent enantioselectivity. nih.gov Optimization of reaction parameters such as pH, temperature, and enzyme loading is crucial for maximizing yield and stereochemical purity. Studies have found that for certain spirocyclic ketones, a pH range of 8.5–10 is optimal for conversion. nih.gov

The key advantages of using biocatalytic transaminases include:

High Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.

Environmental Sustainability: Reduces reliance on heavy metal catalysts and hazardous reagents, aligning with green chemistry principles. researchgate.net

Performance of Biocatalytic Transaminases in Spirocyclic Amine Synthesis

Illustrative data based on findings for analogous spirocyclic ketones, demonstrating the effectiveness of enzyme screening and optimization for stereoselective amination. nih.gov

EnzymeSubstrate TypeConversion (%)Enantiomeric Excess (e.e., %)Optimal pH
ATA-013THF Spirocycle>99~90% (favoring desired enantiomer)9.5
ATA-036THF Spirocycle98.699% (favoring desired enantiomer)9.5
VariousCyclopentyl Spirocycle75 (with 10% enzyme loading)High (enantiopure product)9.5

Strategic Implementation of Protecting Groups for Amine and Hydroxyl Functionalities

In multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.orgjocpr.com The synthesis of 8-Azaspiro[4.5]decan-3-ol, which contains both a secondary amine and a hydroxyl group, necessitates a well-devised protecting group strategy to ensure that chemical transformations occur at the desired positions. jocpr.com

The choice of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal. organic-chemistry.org For the secondary amine, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid. Conversely, the Cbz group is removed by catalytic hydrogenation.

For the hydroxyl group, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are frequently used. These groups are robust but can be selectively removed using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).

An "orthogonal" protecting group strategy is often employed, where multiple protecting groups are present in a molecule and can be removed independently under specific, non-interfering conditions. organic-chemistry.org For a precursor to 8-Azaspiro[4.5]decan-3-ol, one might protect the amine with a Boc group and the hydroxyl with a TBDMS group. This allows for selective deprotection and further functionalization of either the amine or the alcohol without affecting the other protected group.

Common Protecting Groups for Amine and Hydroxyl Functionalities

A summary of frequently used protecting groups, their introduction methods, and cleavage conditions relevant to the synthesis of complex molecules like 8-Azaspiro[4.5]decan-3-ol. organic-chemistry.org

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
Amine (R₂NH)tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis)
Hydroxyl (ROH)tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleF⁻ source (e.g., TBAF, HF)
BenzylBnBnBr, base (e.g., NaH)H₂, Pd/C (Hydrogenolysis)

Optimization of Hydrochloride Salt Formation Processes

The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical step in drug development, often performed to improve properties such as solubility, stability, and bioavailability. pharmoutsourcing.comnih.gov For basic compounds like 8-Azaspiro[4.5]decan-3-ol, the hydrochloride salt is a common and often preferred choice. pharmoutsourcing.com This preference stems from the low molecular weight of the chloride counterion, the physiological abundance of chloride, and the strong acidic nature of hydrochloric acid, which ensures complete salt formation with most basic compounds. pharmoutsourcing.com

The optimization of the hydrochloride salt formation process is crucial to ensure the consistent production of a stable, crystalline solid with desired physicochemical properties. acs.org Key parameters that require careful control include:

Solvent Selection: The choice of solvent or solvent mixture is paramount. It must dissolve the free base but be a poor solvent for the resulting salt, thereby facilitating precipitation or crystallization. Common solvents include ethanol, isopropanol, and ethyl acetate.

Stoichiometry: The molar ratio of hydrochloric acid to the free base must be precisely controlled. Typically, a slight excess of acid is used to ensure complete conversion, but large excesses can lead to impurities.

Temperature and Addition Rate: The temperature at which the acid is added and the rate of addition can significantly influence the crystal form (polymorphism) and particle size of the final product. Slow addition at a controlled temperature often yields more uniform and stable crystals.

Crystallization/Precipitation: The process of isolating the solid salt, whether through cooling crystallization, anti-solvent addition, or evaporation, must be optimized to control crystal habit, purity, and yield. pharmtech.com

A systematic screening process is often employed to identify the optimal conditions, which can prevent issues such as the formation of amorphous material, unstable polymorphs, or hygroscopic solids. nih.govpharmtech.com

Key Parameters for Optimizing Hydrochloride Salt Formation

This table outlines the critical process parameters and their impact on the final properties of the hydrochloride salt, guiding the development of a robust and reproducible manufacturing process. nih.govacs.orgpharmtech.com

ParameterObjectivePotential Impact on Salt Properties
Solvent SystemEnsure high yield and purityAffects solubility, crystal form (polymorphism), and residual solvent levels.
Acid StoichiometryAchieve complete salt formationImpacts reaction completion, pH of the final product, and potential for excess acid impurities.
Temperature ProfileControl nucleation and crystal growthInfluences particle size distribution, crystal habit, and polymorphic form.
Agitation RateMaintain homogeneityAffects mass transfer, crystal size, and prevents agglomeration.
Isolation & DryingObtain a stable, dry solidDetermines residual solvent content, moisture level, and final solid-state form.

Sustainable and Green Chemistry Principles in the Synthesis of 8-Azaspiro[4.5]decan-3-ol Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, improve safety, and enhance efficiency. mdpi.comjddhs.com The synthesis of 8-Azaspiro[4.5]decan-3-ol and its derivatives can be made more sustainable by implementing these principles at various stages of the manufacturing process. nih.gov

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous traditional organic solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, ethanol, supercritical CO₂, or bio-based solvents can significantly reduce environmental harm. jocpr.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle. This can be achieved through one-pot or cascade reactions, which reduce the number of steps and minimize waste from intermediate purifications. nih.gov

Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis or continuous flow processing can shorten reaction times and lower energy consumption compared to conventional batch heating methods. jddhs.comjddhs.com

Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources rather than petrochemicals can contribute to a more sustainable supply chain. jddhs.com

By integrating these strategies, the synthesis of 8-Azaspiro[4.5]decan-3-ol derivatives can be aligned with modern standards of environmental responsibility without compromising on efficiency or product quality. jocpr.com

Comparison of Traditional vs. Green Chemistry Approaches

This table contrasts conventional synthetic methods with sustainable alternatives, highlighting the benefits of applying green chemistry principles to pharmaceutical manufacturing. nih.govjocpr.comjddhs.com

Synthetic AspectTraditional ApproachGreen Chemistry Approach
CatalysisHeavy metal catalysts (e.g., Pd, Ru, Rh)Biocatalysts (e.g., enzymes), heterogeneous catalysts
SolventsChlorinated or volatile organic compounds (VOCs)Water, supercritical fluids, bio-solvents, or solvent-free conditions
Energy InputConventional heating (oil baths, heating mantles)Microwave irradiation, continuous flow reactors
Process DesignMulti-step batch processing with isolation of intermediatesOne-pot reactions, cascade sequences, process intensification
Waste ManagementSignificant generation of hazardous wasteWaste minimization at the source, high atom economy

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the cyclopentane (B165970) ring is a key site for molecular modification, enabling the introduction of various functionalities through oxidation, reduction pathways, esterification, etherification, and nucleophilic substitution.

The secondary alcohol of 8-Azaspiro[4.5]decan-3-ol can be readily oxidized to the corresponding ketone, 8-Azaspiro[4.5]decan-3-one. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of common oxidizing agents. The choice of oxidant will depend on the desired reaction conditions and compatibility with the amine functionality, which is typically protected as a salt or with a suitable protecting group during this step.

Conversely, the resulting ketone can be reduced back to the secondary alcohol. This reduction can be accomplished with various reducing agents, often with the potential for stereocontrol, leading to either the cis or trans diastereomer of the alcohol, depending on the reagent and the steric environment of the ketone.

TransformationReagent/ConditionProduct
OxidationSwern Oxidation (oxalyl chloride, DMSO, triethylamine)8-Azaspiro[4.5]decan-3-one
OxidationDess-Martin Periodinane8-Azaspiro[4.5]decan-3-one
ReductionSodium borohydride (NaBH₄)8-Azaspiro[4.5]decan-3-ol
ReductionLithium aluminum hydride (LiAlH₄)8-Azaspiro[4.5]decan-3-ol

The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. A significant challenge in the esterification of amino alcohols is the competing N-acylation of the secondary amine. nih.gov To achieve selective O-acylation, the amine is often protected, or specific catalysts that favor O-acylation, such as certain metal ions, can be employed. nih.gov

Etherification, the formation of an ether linkage, can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Similar to esterification, the presence of the secondary amine can lead to competitive N-alkylation. google.com Therefore, protection of the amine is a common strategy to ensure selective O-alkylation. The Mitsunobu reaction provides an alternative pathway for etherification under milder conditions, often with inversion of stereochemistry. beilstein-journals.org

ReactionReagent/ConditionProduct
EsterificationAcetic anhydride, pyridine3-Acetoxy-8-azaspiro[4.5]decane
EsterificationBenzoyl chloride, triethylamine3-(Benzoyloxy)-8-azaspiro[4.5]decane
EtherificationSodium hydride, Methyl iodide3-Methoxy-8-azaspiro[4.5]decane
EtherificationTriphenylphosphine, Diethyl azodicarboxylate, Phenol3-Phenoxy-8-azaspiro[4.5]decane

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide ion. Consequently, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This "activation" of the hydroxyl group facilitates subsequent attack by a wide range of nucleophiles. For instance, conversion to a tosylate followed by reaction with a nucleophile like azide allows for the introduction of a nitrogen-containing functionality, which can be further elaborated. This strategy has been successfully applied in the synthesis of radiolabeled spirocyclic compounds for imaging applications. nih.govresearchgate.net

StepReagent/ConditionIntermediate/Product
Activationp-Toluenesulfonyl chloride, pyridine8-Azaspiro[4.5]decan-3-yl tosylate
SubstitutionSodium azide (NaN₃), DMF3-Azido-8-azaspiro[4.5]decane
SubstitutionSodium cyanide (NaCN), DMSO8-Azaspiro[4.5]decane-3-carbonitrile

Reactions of the Secondary Amine Functionality within the Azaspiro[4.5]decane System

The secondary amine in the piperidine ring of the 8-Azaspiro[4.5]decane scaffold is a versatile functional handle for introducing a variety of substituents. These reactions typically require the deprotonation of the hydrochloride salt with a suitable base to generate the free, nucleophilic amine.

The secondary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is a common method for introducing a wide array of functional groups onto the nitrogen atom.

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamides. The formation of sulfonamides of related azaspiro compounds is a documented transformation. smolecule.com

ReactionReagent/ConditionProduct
AcylationAcetyl chloride, TriethylamineN-Acetyl-8-azaspiro[4.5]decan-3-ol
AcylationBenzoyl anhydride, DMAPN-Benzoyl-8-azaspiro[4.5]decan-3-ol
SulfonylationMethanesulfonyl chloride, PyridineN-Methanesulfonyl-8-azaspiro[4.5]decan-3-ol
Sulfonylationp-Toluenesulfonyl chloride, NaOHN-Tosyl-8-azaspiro[4.5]decan-3-ol

Direct N-alkylation of the secondary amine can be achieved by reaction with alkyl halides. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium salts.

A more controlled and widely used method for introducing alkyl groups onto the nitrogen atom is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This process is highly efficient for the synthesis of tertiary amines. wikipedia.orgyoutube.com

StrategyReagent/ConditionProduct
AlkylationBenzyl bromide, Potassium carbonateN-Benzyl-8-azaspiro[4.5]decan-3-ol
AlkylationEthyl iodide, DiisopropylethylamineN-Ethyl-8-azaspiro[4.5]decan-3-ol
Reductive AminationFormaldehyde, Sodium triacetoxyborohydrideN-Methyl-8-azaspiro[4.5]decan-3-ol
Reductive AminationAcetone, Sodium cyanoborohydrideN-Isopropyl-8-azaspiro[4.5]decan-3-ol

Formation of Amide, Urea, and Carbamate Derivatives

The secondary amine at the 8-position of the azaspiro[4.5]decane scaffold serves as a versatile nucleophilic handle for the synthesis of a variety of N-functionalized derivatives. Following deprotonation of the hydrochloride salt to liberate the free amine, standard synthetic protocols can be employed to form amide, urea, and carbamate linkages.

Amide Formation: N-acylation of the 8-azaspiro[4.5]decan-3-ol can be achieved through several conventional methods. Reaction with activated carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides a direct route to the corresponding amides. Alternatively, peptide coupling reagents can be used to facilitate the reaction with carboxylic acids. This approach avoids the need to prepare highly reactive acyl halides and proceeds under milder conditions.

Urea Derivatives: The synthesis of N,N'-disubstituted ureas incorporating the azaspiro[4.5]decane motif can be accomplished by reacting the parent amine with an appropriate isocyanate. This reaction is typically rapid and high-yielding. Another route involves reaction with carbamoyl chlorides.

Carbamate Synthesis: Carbamate derivatives are readily accessible through the reaction of 8-azaspiro[4.5]decan-3-ol with alkyl or aryl chloroformates in the presence of a base. This reaction introduces an alkoxycarbonyl or aryloxycarbonyl group onto the nitrogen atom. Other methods, such as tin-catalyzed transcarbamoylation using methyl or phenyl carbamate, offer alternative pathways with broad functional group tolerance. organic-chemistry.org The formation of carbamates is a common strategy in medicinal chemistry for modulating the physicochemical properties of amine-containing molecules.

Derivative TypeGeneral Reaction SchemeTypical Reagents and ConditionsProduct Class
AmideR-COCl or (RCO)₂O, Base (e.g., Et₃N)Acyl chlorides, anhydrides, or carboxylic acids with coupling agents (EDC, HOBt)N-Acyl-8-azaspiro[4.5]decan-3-ol
UreaR-N=C=OIsocyanates (R-NCO) in an aprotic solventN-Alkyl/Aryl-N'-(3-hydroxy-8-azaspiro[4.5]decan-8-yl)urea
CarbamateR-O-COCl, BaseChloroformates (ClCOOR) or reaction with CO₂ and an alkyl halideAlkyl/Aryl 3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Rearrangement and Ring Expansion/Contraction Reactions of the Azaspiro[4.5]decane Scaffold

The rigid, sterically congested azaspiro[4.5]decane framework can be susceptible to skeletal reorganization under specific reaction conditions, leading to novel ring systems through expansion or contraction. Such rearrangements are often driven by the formation of more stable carbocation intermediates or the relief of ring strain.

Wagner-Meerwein Rearrangement: This class of carbocation-mediated 1,2-rearrangements is a plausible pathway for the azaspiro[4.5]decane scaffold. wikipedia.org For instance, acid-catalyzed dehydration of the alcohol at the C-3 position would generate a secondary carbocation on the cyclopentane ring. A subsequent 1,2-alkyl shift, involving migration of one of the C-C bonds from the spirocyclic junction, could lead to a ring-expanded system, such as a hydro-isochromene or related bicyclic structure. researchgate.netyoutube.com The specific outcome would be dictated by the relative stability of the potential carbocation intermediates.

Beckmann Rearrangement: Ring expansion of the piperidine moiety can be envisioned via a Beckmann rearrangement. wikipedia.orgbyjus.com This would first require oxidation of the C-3 alcohol to the corresponding ketone, 8-azaspiro[4.5]decan-3-one. Conversion of this ketone to its oxime derivative with hydroxylamine, followed by treatment with an acid catalyst (e.g., PPA, H₂SO₄, or TsCl), would initiate the rearrangement. wikipedia.orgchemistrysteps.com The migration of the anti-periplanar carbon group to the electron-deficient nitrogen would result in the formation of a lactam, effectively expanding the six-membered piperidine ring to a seven-membered caprolactam analog.

Hofmann and Curtius Rearrangements: While less direct, ring contraction could potentially be achieved through rearrangements like the Hofmann or Curtius reactions. wikipedia.orgtcichemicals.commasterorganicchemistry.com These reactions typically start from a primary amide or an acyl azide, respectively, and result in the formation of an amine with one fewer carbon atom. To apply this to the azaspiro[4.5]decane system, a carboxylic acid functionality would need to be installed on either the cyclopentane or piperidine ring. Conversion to an amide followed by Hofmann rearrangement, or to an acyl azide for a Curtius rearrangement, could theoretically induce a ring contraction.

Rearrangement TypeRequired Precursor from ScaffoldKey TransformationPotential Product Type
Wagner-MeerweinCarbocation at C-3 (from alcohol)Acid-catalyzed 1,2-alkyl shiftRing-expanded bicyclic amine
BeckmannOxime of 8-azaspiro[4.5]decan-3-oneAcid-catalyzed migration of carbon to nitrogenAzaspiro lactam (ring expansion)
HofmannAmide on cyclopentane/piperidine ringReaction with Br₂/NaOH, loss of carbonyl groupRing-contracted spiro-diamine

Functionalization Strategies for Peripheral Positions on the Spirocyclic System

Introducing substituents at the peripheral C-H positions of the 8-azaspiro[4.5]decan-3-ol scaffold, without altering the core structure, allows for the fine-tuning of its properties. Modern synthetic methods offer potential strategies for such modifications, which are traditionally challenging due to the chemical inertness of saturated carbocycles.

Transition-Metal-Catalyzed C-H Activation: A powerful contemporary strategy for functionalizing otherwise unreactive C-H bonds is transition-metal-catalyzed C-H activation. rsc.orgcitedrive.comrsc.org This approach uses catalysts based on metals like palladium, rhodium, or ruthenium to selectively cleave a C-H bond and replace the hydrogen with a new functional group. mdpi.comnih.gov For the azaspiro[4.5]decane system, directing groups could be installed on the nitrogen atom to guide the catalyst to specific C-H bonds on the piperidine ring, enabling regioselective arylation, alkylation, or acylation. Functionalization of the cyclopentane ring would be more challenging but potentially achievable through non-directed C-H activation methodologies.

Functionalization via the Ketone: A two-step approach involving the oxidation of the C-3 alcohol to 8-azaspiro[4.5]decan-3-one opens up avenues for functionalization at the α-positions (C-2 and C-4). The resulting ketone can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, or Michael acceptors) to introduce new substituents adjacent to the carbonyl group.

Free Radical Reactions: Non-selective functionalization can be achieved through free-radical reactions, such as radical halogenation. Under UV light or with a radical initiator, reaction with reagents like N-bromosuccinimide (NBS) could introduce bromine atoms at various positions on the carbocyclic framework. While this method typically results in a mixture of products, it can provide access to halogenated intermediates that can be further elaborated.

StrategyTarget Position(s)Typical ReagentsDescription
C-H ActivationC-H bonds on both ringsPd, Rh, or Ru catalysts; directing groupsDirect, regioselective introduction of new functional groups at unactivated positions.
α-FunctionalizationC-2 and C-41. Oxidizing agent (e.g., PCC, Swern) 2. Base (e.g., LDA) + Electrophile (e.g., R-X)Oxidation of C-3 alcohol to ketone, followed by enolate formation and reaction with electrophiles.
Free Radical HalogenationAll peripheral C-H bondsN-Bromosuccinimide (NBS), AIBN, UV lightNon-selective introduction of a halogen atom, creating a handle for further substitution reactions.

Stability and Degradation Pathways in Non-Biological Research Environments

The stability of 8-Azaspiro[4.5]decan-3-ol;hydrochloride is a critical factor in its storage, handling, and application in research. As a salt of a secondary amine, it is generally a stable, crystalline solid. gla.ac.uk However, under certain conditions, it can undergo degradation.

Thermal Stability: Amine hydrochloride salts are typically more thermally stable than their corresponding free bases. researchgate.net However, at elevated temperatures, decomposition can occur. For secondary amines, thermal degradation, particularly in the presence of CO₂, can lead to the formation of complex mixtures, including polymerization products. nih.govntnu.no In the solid state, the hydrochloride salt is expected to be stable at moderate temperatures, but dissociation into the free amine and HCl gas can occur upon strong heating, especially under vacuum. gla.ac.uk

Photodegradation: While some complex spiro compounds, such as spirooxazines and spiropyrans, are known to be photochromic and undergo reversible ring-opening upon UV irradiation, there is no indication that the simple 8-azaspiro[4.5]decan-3-ol scaffold would behave similarly. nih.govscu.edu.au However, like many organic molecules, it may be susceptible to photodegradation over long periods of exposure to high-energy light, likely proceeding through radical-mediated pathways that could lead to ring cleavage or oxidation. wikipedia.orgacs.orgresearchgate.net

Chemical Degradation:

pH Effects: The hydrochloride salt is stable in acidic to neutral aqueous solutions. In basic solutions, it is deprotonated to the free amine. ncert.nic.inquora.com At extreme pH values combined with high temperatures, acid-catalyzed dehydration of the C-3 alcohol could occur, leading to the formation of an alkene.

Oxidative Degradation: The secondary amine and secondary alcohol moieties are susceptible to oxidation. Strong oxidizing agents could convert the amine to an N-oxide or a nitroxide radical, while the alcohol could be oxidized to the corresponding ketone, 8-azaspiro[4.5]decan-3-one. The degradation of complex alkaloids often involves oxidative pathways that cleave C-C or C-N bonds, a process that could potentially occur with this scaffold under harsh oxidative conditions. researchgate.net

ConditionPotential Degradation PathwayLikely Product(s)
High TemperatureDecomposition, potential polymerizationComplex mixture, char
UV IrradiationRadical-mediated bond cleavage/oxidationRing-opened products, oxidized derivatives
Strong Acid + HeatDehydration of C-3 alcohol8-Azaspiro[4.5]dec-2-ene (or other isomers)
Strong Oxidizing AgentsOxidation of amine and/or alcoholN-oxide, 8-azaspiro[4.5]decan-3-one

Advanced Spectroscopic and Structural Elucidation of 8 Azaspiro 4.5 Decan 3 Ol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicities, are not available for 8-Azaspiro[4.5]decan-3-ol;hydrochloride. Furthermore, no two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this specific compound could be located to establish connectivity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Precise molecular mass determination and an elucidation of the fragmentation pathways for this compound via HRMS have not been reported in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectral data, which are essential for identifying functional groups and analyzing the vibrational modes of this compound, were not found.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its absolute configuration and solid-state conformation is not available.

Should experimental data for this compound become available in the future, a thorough and accurate article based on the requested outline could be generated.

Crystal Structure Determination and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties. For this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related spirocyclic systems, such as 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, reveals common packing motifs and intermolecular forces that are likely to be relevant. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1029
Z 4
Density (calculated) (g/cm³) 1.27
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (O, Cl)

Note: This data is hypothetical and serves as an illustrative example of typical crystallographic parameters for a molecule of this type.

Conformational Analysis in the Crystalline Lattice

The spirocyclic nature of this compound imparts significant conformational constraints. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. In the crystalline state, this chair conformation is expected to be locked in a specific orientation due to the aforementioned intermolecular interactions. The cyclopentane (B165970) ring, fused at the spiro center, can adopt various conformations, such as an envelope or a twist form, to accommodate the substituent at the 3-position and to optimize packing in the crystal.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

The presence of a stereocenter at the C3 position (and potentially at the spiro C5 atom, depending on substitution) makes 8-Azaspiro[4.5]decan-3-ol a chiral molecule. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for characterizing chiral compounds. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

For a sample of this compound, CD spectroscopy could be used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Determining the absolute configuration (the actual R or S designation of the stereocenters) is a more complex task. It often involves comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration. Alternatively, the absolute configuration of a related compound can be determined by X-ray crystallography, and this information can then be used to correlate the chiroptical properties of the target molecule. For instance, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray analysis, providing a reference point for similar chiral spirocyclic systems. nih.gov

Computational Chemistry and Theoretical Investigations of 8 Azaspiro 4.5 Decan 3 Ol;hydrochloride

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional arrangement of atoms in 8-Azaspiro[4.5]decan-3-ol;hydrochloride is not static; the molecule can adopt a multitude of conformations due to the flexibility of its ring systems. Understanding these conformations and their relative energies is crucial, as the biological activity of a molecule is often dictated by the specific shape it adopts to interact with its target.

The 8-azaspiro[4.5]decane ring system is comprised of a piperidine (B6355638) ring and a cyclopentane (B165970) ring fused at a single carbon atom, the spirocenter. The piperidine ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and may be relevant in certain chemical environments or upon substitution. nih.gov The cyclopentane ring is also conformationally flexible, typically adopting envelope or twist forms to alleviate torsional strain.

The presence of the hydroxyl group on the cyclopentane ring and the protonated nitrogen in the piperidine ring (due to the hydrochloride salt form) significantly influences the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl group and the protonated amine, or with the chloride counter-ion, can stabilize certain arrangements. A thorough conformational analysis would involve systematically exploring all possible combinations of piperidine and cyclopentane ring puckering, as well as the orientation of the hydroxyl substituent (axial vs. equatorial-like positions relative to the cyclopentane ring).

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to identify the most stable conformers of this compound and the energy barriers that separate them. A typical workflow involves an initial broad conformational search using a computationally less expensive method like MM, followed by geometry optimization and energy refinement of the low-energy conformers using more accurate QM methods, such as Density Functional Theory (DFT).

The results of such an analysis would be a potential energy surface (PES) that maps the relative energies of different conformations. The global minimum on this surface represents the most stable conformer, while local minima correspond to other metastable conformations. The transition states connecting these minima represent the energy barriers to conformational change. This information is critical for understanding the molecule's dynamic behavior in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPiperidine Ring ConformationCyclopentane Ring ConformationRelative Energy (kcal/mol)
1ChairEnvelope0.00
2ChairTwist1.25
3Twist-BoatEnvelope4.80
4BoatTwist6.50

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are fundamental to its reactivity and intermolecular interactions. Computational methods provide detailed insights into how electrons are distributed within the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govekb.egresearchgate.netbohrium.com For this compound, DFT calculations can be used to determine a range of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A larger gap generally implies higher stability.

Table 2: Calculated Electronic Properties of a Hypothetical Azaspiro Compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment3.5 D

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.govresearchgate.net It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electron density. Green and yellow regions represent intermediate potentials.

Reaction Mechanism Modeling and Transition State Characterization in Synthetic Pathways

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis of this compound. nih.gov This involves identifying the most likely reaction pathways, locating the transition state structures for each elementary step, and calculating the activation energies. This information is invaluable for understanding the factors that control the reaction's outcome and for optimizing reaction conditions.

For instance, a common synthetic route to similar azaspirocycles involves multi-component reactions. nih.gov Theoretical modeling of such a reaction for 8-Azaspiro[4.5]decan-3-ol would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products for each step of the proposed mechanism. By comparing the activation energies of different possible pathways, the most favorable route can be determined.

The characterization of transition states is a key aspect of reaction mechanism modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the reacting molecules at the point of maximum energy along the reaction coordinate. Computational tools can be used to locate these structures and to verify them by frequency calculations (a true transition state will have exactly one imaginary frequency). Understanding the structure of the transition state can aid in the design of catalysts or in modifying the reactants to lower the activation energy and improve the reaction rate.

Exploration of Molecular Interactions and Mechanistic Probes Based on 8 Azaspiro 4.5 Decan 3 Ol Scaffolds Strictly Pre Clinical/in Vitro Research

In Vitro Biochemical Assays for Receptor Binding Studies

The 8-azaspiro[4.5]decane framework has proven to be a valuable scaffold for designing ligands with high affinity for various G-protein coupled receptors (GPCRs) and sigma receptors. In vitro binding assays are fundamental in determining the affinity and selectivity of these compounds.

Radioligand binding assays are a primary tool for quantifying the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a novel, unlabeled compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Derivatives of the 8-azaspiro[4.5]decane scaffold have demonstrated high affinity for several receptor types:

Sigma-1 (σ₁) Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives showed nanomolar affinity for σ₁ receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov Another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also possessed high affinity for σ₁ receptors with a Ki of 5.4 ± 0.4 nM. nih.gov

Delta-Opioid Receptors (DOR): In a high-throughput screen, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as novel DOR-selective agonists with submicromolar binding affinities. nih.govresearchgate.net

Muscarinic M1 Receptors: Various 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. nih.gov For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogs exhibited potent binding to central muscarinic M1 receptors. nih.gov

Table 1: Receptor Binding Affinities (Ki) of 8-Azaspiro[4.5]decane Derivatives
Compound ClassTarget ReceptorReported Ki (nM)Reference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)0.47 - 12.1 nih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁)5.4 ± 0.4 nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta-Opioid (DOR)Submicromolar nih.govresearchgate.net
1-Oxa-8-azaspiro[4.5]decanes (e.g., Compound 17)Muscarinic M1Potent Affinity nih.gov

Selectivity is a crucial parameter for a potential therapeutic agent, as off-target binding can lead to undesirable side effects. The 8-azaspiro[4.5]decane scaffold has been successfully modified to achieve selectivity for a primary target receptor over other related subtypes.

Sigma-1 vs. Sigma-2 Receptors: The 1-oxa-8-azaspiro[4.5]decane derivatives that showed high affinity for σ₁ receptors also demonstrated moderate selectivity over σ₂ receptors, with selectivity ratios (Ki(σ₂)/ Ki(σ₁)) ranging from 2 to 44. nih.gov Similarly, the 1,4-dioxa-8-azaspiro[4.5]decane derivative showed a 30-fold selectivity for σ₁ over σ₂ receptors. nih.gov

Opioid Receptor Subtypes: The identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives displayed significant selectivity for the delta-opioid receptor (DOR) over other opioid receptor subtypes like the mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.govresearchgate.net One of the most potent compounds was further assessed in a broad off-target screen and confirmed its selectivity for DOR. nih.gov

Muscarinic Receptor Subtypes: Modifications to the 1-oxa-8-azaspiro[4.5]decane structure led to compounds with preferential affinity for M1 receptors over M2 receptors, which is a desirable trait for potential cognitive enhancers. nih.gov

Table 2: Receptor Selectivity of 8-Azaspiro[4.5]decane Derivatives
Compound ClassPrimary TargetSelectivity ProfileReference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)2 to 44-fold selective over Sigma-2 (σ₂) nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane derivativeSigma-1 (σ₁)30-fold selective over Sigma-2 (σ₂) nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta-Opioid (DOR)Selective over Mu-Opioid (MOR) and Kappa-Opioid (KOR) receptors nih.govresearchgate.net
Modified 1-Oxa-8-azaspiro[4.5]decanesMuscarinic M1Preferential affinity for M1 over M2 receptors nih.gov

Enzyme Inhibition and Modulation Studies Using In Vitro Biochemical Assays

Beyond receptor binding, the spirocyclic scaffold has been incorporated into molecules designed to inhibit enzyme activity. Biochemical assays are employed to determine the potency and mechanism of this inhibition.

The potency of an enzyme inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Spirocyclic structures related to the 8-azaspiro[4.5]decane core have been investigated as enzyme inhibitors. For example, a series of spirooxindole piperidine (B6355638) derivatives were synthesized and evaluated for their in vitro antibacterial activity, which is mediated through the inhibition of bacterial DNA gyrase. One compound demonstrated a significant minimum inhibitory concentration (MIC) of 6.25 μg mL⁻¹ against both E. coli and S. aureus. While MIC is a measure of antibacterial activity, it reflects the compound's ability to inhibit essential enzymes like DNA gyrase within the cell.

In studies of related spiro-piperidine compounds as inhibitors of the human equilibrative nucleoside transporter 1 (hENT1), affinities (Kᵢ values) were determined through radioligand binding experiments. nih.gov For a series of spirobenzo-oxazinepiperidinone derivatives, substitutions on a phenyl ring resulted in affinities in the nanomolar range. nih.gov

Understanding how a compound inhibits an enzyme is critical. In silico molecular docking studies are often used to predict the binding mode of synthesized compounds within the active site of a target enzyme. For the spirooxindole piperidine derivatives targeting bacterial DNA gyrase, docking studies revealed enhanced binding to the enzyme, with a calculated binding affinity of -8.3 kcal mol⁻¹ for the most active compound, suggesting a competitive inhibitory mechanism by occupying the enzyme's active site.

Mechanistic Investigations in Controlled Cellular Models (In Vitro Cell Line Studies)

To understand the functional consequences of receptor binding or enzyme inhibition, in vitro studies using cultured cell lines are essential. These assays can measure downstream signaling events or cellular processes.

For the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that bind to the delta-opioid receptor, functional activity was assessed using a cAMP (cyclic adenosine monophosphate) GloSensor assay. researchgate.net These compounds were found to be agonists, causing a submicromolar reduction in cAMP production, which is a hallmark of DOR activation. nih.gov Furthermore, these novel agonists showed low efficacy in recruiting β-arrestin 2, suggesting a potential bias towards G-protein signaling pathways. nih.govresearchgate.net

In the evaluation of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, cellular association studies were performed in vitro, which, along with blocking experiments, confirmed specific binding to σ₁ receptors in tumor cell lines. nih.gov Similarly, for M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, functional activity was confirmed by measuring the stimulation of phosphoinositide hydrolysis in rat hippocampal slices, a key signaling pathway for M1 receptor activation. nih.gov

Analysis of Ligand-Induced Intracellular Signaling Pathways

While direct studies on the intracellular signaling pathways induced by 8-Azaspiro[4.5]decan-3-ol hydrochloride are not extensively documented in publicly available literature, research on analogous compounds based on the broader azaspiro[4.5]decane scaffold provides significant insights into their potential mechanisms of action. Derivatives of this scaffold have been shown to modulate key signaling pathways, primarily through their interaction with G-protein coupled receptors and mitochondrial targets.

One area of investigation has been the effect of 1,3,8-triazaspiro[4.5]decane derivatives on mitochondrial permeability transition pores (PTP) nih.govnih.gov. These studies have demonstrated that certain derivatives can inhibit the opening of these pores, a critical event in some forms of cell death signaling nih.govnih.gov. This suggests a potential role for compounds based on the azaspiro[4.5]decane framework in modulating intracellular signaling cascades related to apoptosis and cellular stress responses. The inhibition of PTP opening can prevent the release of pro-apoptotic factors from the mitochondria, thereby interfering with the downstream signaling events that lead to cell death.

Furthermore, research into 1,3,8-triazaspiro[4.5]decane derivatives has identified the c subunit of F1/FO-adenosine triphosphate (ATP) synthase as a molecular target unife.it. By interacting with this subunit, these compounds can influence mitochondrial function and cellular energy metabolism, which are intricately linked to a multitude of intracellular signaling pathways unife.it.

While not directly focused on the 3-ol hydrochloride variant, these findings on related azaspiro[4.5]decane structures suggest that the 8-Azaspiro[4.5]decan-3-ol scaffold could be a valuable starting point for developing modulators of critical intracellular signaling pathways. Further research is necessary to specifically delineate the signaling cascades affected by 8-Azaspiro[4.5]decan-3-ol hydrochloride.

Assessment of Direct Molecular Target Engagement in Cell Cultures

In vitro studies have been crucial in identifying and characterizing the direct molecular targets of compounds derived from the 8-azaspiro[4.5]decane scaffold. These investigations have primarily utilized cell culture models to assess the binding affinity and selectivity of these ligands for various receptors and transporters.

A significant body of research has focused on the interaction of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives with sigma-1 (σ1) receptors. These studies have consistently demonstrated that compounds featuring this scaffold can exhibit high affinity for σ1 receptors. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives displayed nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM nih.gov. Similarly, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) was found to possess a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM nih.gov.

The table below summarizes the binding affinities of selected 8-azaspiro[4.5]decane derivatives for the sigma-1 receptor, as determined in preclinical in vitro studies.

Compound IDScaffoldTarget ReceptorBinding Affinity (Ki)
Series of 7 ligands1-oxa-8-azaspiro[4.5]decaneSigma-10.47 - 12.1 nM
5a1,4-dioxa-8-azaspiro[4.5]decaneSigma-15.4 ± 0.4 nM

These in vitro binding assays, typically conducted using cell lines expressing the target receptor, confirm direct molecular engagement and provide a quantitative measure of the ligand-receptor interaction. The high affinity of these compounds for the sigma-1 receptor suggests that this is a primary molecular target for this class of molecules and underscores their potential as research tools to probe the function of this receptor.

Development of 8-Azaspiro[4.5]decan-3-ol Derivatives as Research Tools and Probes

The inherent bioactivity of the 8-azaspiro[4.5]decane scaffold has prompted the development of derivatives designed as molecular probes for research purposes. These tools are invaluable for in vitro studies aimed at target identification, validation, and the elucidation of biological pathways.

Synthesis of Fluorescent or Affinity-Tagged Analogues for Biochemical Studies

Fluorescent Probes: A fluorescent analogue could be synthesized by conjugating a fluorophore to the 8-azaspiro[4.5]decane scaffold. The choice of fluorophore would depend on the specific application, with considerations for factors such as quantum yield, photostability, and spectral properties to minimize interference from endogenous fluorescence. The point of attachment on the scaffold would need to be carefully selected to avoid disrupting the binding to its molecular target. Such fluorescent probes would be instrumental in visualizing the subcellular localization of the target receptor in cell cultures through fluorescence microscopy and in quantifying ligand-receptor interactions using techniques like fluorescence polarization or Förster resonance energy transfer (FRET).

Affinity-Tagged Probes: Similarly, the synthesis of an affinity-tagged analogue, for instance by incorporating a biotin tag, would enable the isolation and identification of binding partners from complex biological mixtures. Biotinylated probes, in conjunction with streptavidin-based affinity chromatography, are a well-established method for pull-down assays to identify direct protein interactors nih.gov. The synthesis would involve attaching a biotin moiety to the 8-azaspiro[4.5]decane core, again at a position that does not hinder its biological activity.

The synthesis of these research tools would build upon the known synthetic routes for the 8-azaspiro[4.5]decane scaffold researchgate.net. The development of such probes represents a promising area for future research, which would significantly advance our understanding of the molecular pharmacology of this class of compounds.

Preparation of Radiolabeled Probes for In Vitro Target Identification

The synthesis of radiolabeled probes based on the 8-azaspiro[4.5]decane scaffold has been successfully achieved and has proven to be a valuable methodology for in vitro target identification and characterization. These radioligands are particularly useful for autoradiography studies in tissue sections and for quantitative binding assays.

One notable example is the development of a fluorine-18 (¹⁸F) labeled 1-oxa-8-azaspiro[4.5]decane derivative, referred to as [¹⁸F]8 nih.gov. This radioligand was prepared through nucleophilic ¹⁸F-substitution of a corresponding tosylate precursor. The synthesis yielded the desired probe with a high radiochemical purity of over 99% and a molar activity ranging from 94 to 121 GBq/μmol nih.gov. In vitro autoradiography studies using this probe on mouse brain sections demonstrated a high accumulation of the radiotracer in brain regions known to be rich in sigma-1 receptors. This specific binding could be blocked by pretreatment with a known sigma-1 receptor ligand, confirming the target engagement nih.gov.

Another successful example is the radiolabeling of an 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivative with ¹⁸F, designated as [¹⁸F]5a nih.gov. This probe was synthesized in a one-pot, two-step procedure and exhibited a radiochemical purity of greater than 95% with a specific activity of 25-45 GBq/μmol nih.gov. In vitro cellular association and autoradiography experiments with this radiotracer also indicated specific binding to sigma-1 receptors nih.gov.

The table below provides a summary of the key characteristics of these radiolabeled probes based on the 8-azaspiro[4.5]decane scaffold.

Radiotracer IDScaffoldIsotopeRadiochemical PurityMolar Activity (GBq/μmol)In Vitro Application
[¹⁸F]81-oxa-8-azaspiro[4.5]decane¹⁸F>99%94 - 121Ex vivo autoradiography in mouse brain
[¹⁸F]5a1,4-dioxa-8-azaspiro[4.5]decane¹⁸F>95%25 - 45Cellular association and autoradiography

The successful preparation and application of these radiolabeled probes underscore their utility as research tools for the in vitro identification and characterization of the molecular targets of the 8-azaspiro[4.5]decane class of compounds.

Advanced Applications of 8 Azaspiro 4.5 Decan 3 Ol;hydrochloride in Chemical Research

Utility as a Versatile Chiral Building Block in Complex Organic Synthesis

The sterically defined, three-dimensional structure of 8-azaspiro[4.5]decan-3-ol;hydrochloride makes it an attractive chiral synthon for the synthesis of complex molecular architectures. The term "chiral pool synthesis" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. While not a natural product itself, the availability of specific stereoisomers of 8-azaspiro[4.5]decan-3-ol allows it to be used in a similar fashion, providing a pre-defined stereochemical framework that can guide the formation of new stereocenters in a predictable manner.

The hydroxyl and secondary amine functionalities present in the molecule offer reactive handles for a variety of chemical transformations. These groups can be selectively protected, modified, or used to introduce new substituents, allowing for the elaboration of the core spirocyclic system into more complex structures. For instance, derivatives of the 8-azaspiro[4.5]decane framework have been instrumental in the synthesis of potent and selective inhibitors of various enzymes, where the spirocyclic core helps to orient the pharmacophoric groups in a precise three-dimensional arrangement for optimal target engagement.

Role as a Privileged Scaffold for Combinatorial Library Synthesis and Chemical Space Exploration

In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity upon appropriate substitution. The 8-azaspiro[4.5]decane core is considered a privileged scaffold due to its rigid structure, which reduces the entropic penalty upon binding to a target, and its ability to project substituents into diverse regions of chemical space.

This makes this compound an excellent starting point for the construction of combinatorial libraries. By systematically introducing a variety of substituents at the hydroxyl and amine positions, researchers can generate large collections of diverse, yet related, molecules. These libraries can then be screened against a panel of biological targets to identify novel hits for drug development programs. The spirocyclic nature of the scaffold ensures that the generated molecules possess a higher degree of three-dimensionality compared to traditional flat, aromatic scaffolds, which is often associated with improved selectivity and better physicochemical properties.

The exploration of chemical space using libraries based on the 8-azaspiro[4.5]decane scaffold has led to the discovery of compounds with a wide range of biological activities, including potential applications in oncology and neuroscience.

Integration into Novel Supramolecular Assemblies or Coordination Chemistry

The nitrogen and oxygen atoms within this compound can act as donor atoms, making the molecule a potential ligand for the formation of coordination complexes with various metal ions. The specific geometry and electronic properties of the resulting metal complexes would be dictated by the coordination preferences of the metal and the steric constraints imposed by the spirocyclic ligand.

The design of such ligands is a key aspect of coordination chemistry, with applications ranging from catalysis to the development of new materials with interesting magnetic or optical properties. The chirality of 8-azaspiro[4.5]decan-3-ol could also be transferred to the resulting metal complex, opening up possibilities for its use in asymmetric catalysis.

Furthermore, the functional groups on the 8-azaspiro[4.5]decane scaffold can be modified to include moieties capable of participating in non-covalent interactions, such as hydrogen bonding or π-π stacking. This would enable the integration of the molecule into larger, self-assembled supramolecular structures with defined architectures and functions.

Potential in Materials Science Applications or Catalyst Design

The rigid and well-defined structure of this compound also suggests its potential utility in the field of materials science. Incorporation of this spirocyclic unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties due to the restricted conformational freedom of the spiro center.

In the area of catalyst design, the chiral nature of 8-azaspiro[4.5]decan-3-ol makes it a candidate for the development of novel organocatalysts or as a chiral auxiliary. The secondary amine could be functionalized to create a catalytic site, with the spirocyclic framework providing a defined chiral environment to control the stereochemical outcome of a reaction. While specific applications in photopolymer materials are not yet extensively documented for this particular compound, the broader class of spiro-compounds has been investigated for such purposes.

Future Research Directions and Unexplored Avenues for 8 Azaspiro 4.5 Decan 3 Ol Chemistry

Exploration of Unconventional Synthetic Pathways and Late-Stage Functionalization Strategies

The development of novel and efficient synthetic routes to functionalized 8-azaspiro[4.5]decane cores is paramount for expanding their chemical space and accessibility. Future research should focus on moving beyond traditional multi-step sequences to more elegant and atom-economical approaches.

Unconventional Synthetic Pathways:

Advanced catalytic systems offer promising avenues for the construction of the 8-azaspiro[4.5]decane skeleton. For instance, diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization reactions have been successfully employed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net The application of similar transition-metal-catalyzed cascade reactions, such as Au(I)-catalyzed cyclization/semipinacol rearrangement cascades, could provide rapid access to functionalized spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net Exploring these methodologies for the synthesis of 8-Azaspiro[4.5]decan-3-ol could lead to more efficient and stereocontrolled synthetic strategies.

Late-Stage Functionalization:

Late-stage functionalization (LSF) is a powerful tool for the rapid diversification of complex molecules. Applying LSF strategies to the 8-Azaspiro[4.5]decan-3-ol scaffold would enable the introduction of various functional groups at a late stage of the synthesis, thereby facilitating the generation of diverse compound libraries for screening. Techniques such as C-H activation, photoredox catalysis, and enzymatic transformations could be explored to selectively modify the carbocyclic and heterocyclic rings of the scaffold. This would allow for the fine-tuning of physicochemical and biological properties without the need for de novo synthesis of each analogue.

Deeper Elucidation of Complex Molecular Recognition Mechanisms

The 8-azaspiro[4.5]decane framework is a key component in a variety of biologically active compounds, highlighting its ability to engage in specific molecular interactions. Derivatives of this scaffold have been investigated as M1 muscarinic agonists and selective σ1 receptor ligands, indicating their potential to interact with G-protein coupled receptors and ion channels. nih.govnih.gov Furthermore, 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit permeability transition pores. nih.gov

A deeper understanding of the molecular recognition events involving the 8-Azaspiro[4.5]decan-3-ol core is crucial for rational drug design. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to visualize the binding modes of these compounds with their biological targets. Biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), would provide quantitative data on binding affinities and thermodynamics. Such studies would elucidate the key intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, that govern molecular recognition and biological activity.

Development of Predictive In Silico Models for Structure-Property Relationships

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For the 8-Azaspiro[4.5]decan-3-ol scaffold, the development of predictive in silico models could significantly accelerate the discovery of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling:

By correlating the structural features of a series of 8-azaspiro[4.5]decan-3-ol derivatives with their biological activities, robust QSAR models can be developed. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of novel analogues.

Molecular Dynamics (MD) Simulations:

MD simulations can provide dynamic insights into the behavior of 8-Azaspiro[4.5]decan-3-ol derivatives in different environments, such as in solution or bound to a biological target. These simulations can help to understand conformational preferences, solvation effects, and the stability of ligand-receptor complexes, offering a more realistic picture of molecular interactions.

Integration of 8-Azaspiro[4.5]decan-3-ol Scaffolds into Novel Areas of Chemical Technology

The unique properties of the 8-azaspiro[4.5]decane scaffold extend its potential beyond medicinal chemistry. Future research should explore the integration of this structural motif into new areas of chemical technology.

Materials Science:

The rigid, three-dimensional nature of the 8-azaspiro[4.5]decane core makes it an attractive building block for the construction of novel polymers and supramolecular assemblies. For example, 1,4-Dioxa-8-azaspiro[4.5]decane has been utilized in the synthesis of spirocyclotriphosphazenes, suggesting the potential for creating new materials with unique thermal and mechanical properties. sigmaaldrich.com The hydroxyl group of 8-Azaspiro[4.5]decan-3-ol provides a convenient point for polymerization or for anchoring the scaffold to surfaces.

Catalysis:

The nitrogen atom within the 8-azaspiro[4.5]decane ring system can act as a ligand for metal catalysts. The development of chiral derivatives of 8-Azaspiro[4.5]decan-3-ol could lead to new classes of asymmetric catalysts for a variety of organic transformations. The spirocyclic framework can enforce a specific coordination geometry around the metal center, potentially leading to high levels of stereocontrol.

Diagnostic and Imaging Agents:

The ability of azaspiro[4.5]decane derivatives to bind to specific biological targets opens up possibilities for their use as diagnostic and imaging agents. For instance, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been evaluated as a potential tumor imaging agent targeting σ1 receptors. nih.gov By attaching imaging moieties, such as fluorophores or radioisotopes, to the 8-Azaspiro[4.5]decan-3-ol scaffold, new probes for fluorescence microscopy, positron emission tomography (PET), and single-photon emission computed tomography (SPECT) could be developed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Azaspiro[4.5]decan-3-ol hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves spirocyclic ring formation via intramolecular cyclization of precursor amines or ketones under acidic conditions. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) are synthesized using NaH and alkyl halides in THF, followed by hydrolysis . Yield optimization requires controlled stoichiometry, temperature gradients (e.g., reflux for 12 hours), and purification via column chromatography. Kinetic studies using HPLC (e.g., Chromolith columns) can monitor intermediate stability .

Q. How should researchers handle discrepancies in reported physical-chemical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) with UV-Vis quantification.
  • Melting Point : Use differential scanning calorimetry (DSC) to resolve ambiguities from conflicting literature.
  • Note: Safety data sheets for related spiro compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride) lack key physicochemical data, necessitating empirical validation .

Q. What safety protocols are critical for handling 8-Azaspiro[4.5]decan-3-ol hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and flame-retardant lab coats; avoid latex due to permeation risks .
  • Spill Management : Contain spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Decomposition Risks : Thermal degradation produces HCl, CO, and NOx; ensure fume hoods and scrubbers are operational .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., Gaussian or ORCA) to map electron density profiles of the spiro core.
  • Pair with molecular docking (AutoDock Vina) to predict binding affinities at target sites (e.g., neurotransmitter receptors).
  • Experimental-computational feedback loops, as employed in reaction path optimization for spiro compounds, reduce trial-and-error synthesis .

Q. What strategies resolve contradictions in reported pharmacological effects (e.g., receptor selectivity vs. off-target activity)?

  • Methodological Answer :

  • Assay Design : Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify receptor affinity.
  • Off-Target Profiling : Screen against panels (e.g., Eurofins CEREP) to identify cross-reactivity.
  • Data Normalization : Apply statistical tools (e.g., Z-score normalization) to reconcile inter-lab variability .

Q. How can ecological risks of 8-Azaspiro[4.5]decan-3-ol hydrochloride be assessed during preclinical development?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) per OECD 202 guidelines.
  • Soil Mobility : Analyze adsorption coefficients (Kd) via batch equilibrium methods .

Experimental Design & Data Analysis

Q. What analytical techniques are optimal for characterizing spirocyclic impurities in synthesis batches?

  • Methodological Answer :

  • LC-MS/MS : Use high-resolution Q-TOF systems (e.g., Agilent 6545) with C18 columns to separate diastereomers.
  • NMR : ¹H-¹³C HSQC and NOESY identify spatial proximities in the spiro ring .
  • XRD : Resolve crystallographic ambiguities in salt forms (e.g., hydrochloride vs. hydrobromide) .

Q. How can researchers mitigate batch-to-batch variability in scale-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • DoE Optimization : Use factorial designs (e.g., Box-Behnken) to assess critical parameters (pH, temperature, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.